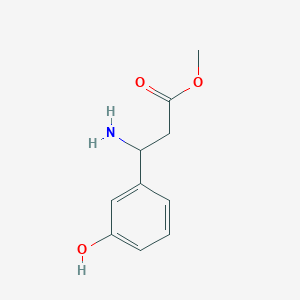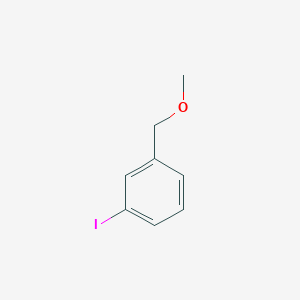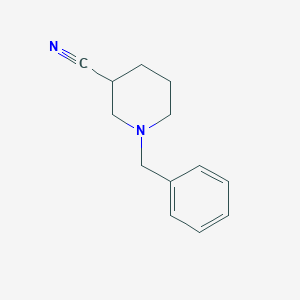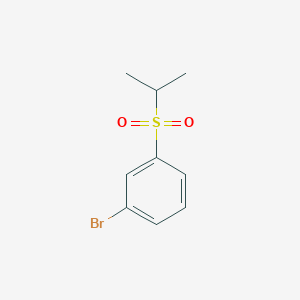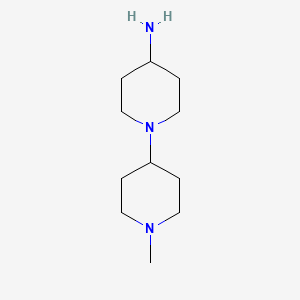![molecular formula C16H13ClN2O2 B1344682 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937650-48-1](/img/structure/B1344682.png)
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is an organic compound with the molecular formula C16H13ClN2O2. It is a member of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a chloromethyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. This step often requires the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
-
Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, a phenol derivative can be reacted with benzyl chloride in the presence of a base like potassium carbonate (K2CO3) to form the benzyloxyphenyl intermediate .
-
Chloromethylation: : The final step involves the chloromethylation of the oxadiazole ring. This can be achieved by reacting the oxadiazole intermediate with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
-
Oxidation: : The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
-
Reduction: : The oxadiazole ring can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
-
Substitution: : The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alcohols to form corresponding substituted derivatives .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles (amines, thiols, alcohols), bases (K2CO3, NaOH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, reduced oxadiazole derivatives
Substitution: Substituted oxadiazole derivatives
科学的研究の応用
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazole: Lacks the chloromethyl group, which affects its reactivity and applications.
5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the benzyloxyphenyl group, resulting in different chemical properties and uses.
3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole: Lacks the benzyloxy group, which influences its biological activity and chemical behavior.
Uniqueness
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the benzyloxy and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
5-(chloromethyl)-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQJNKCXEAWCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
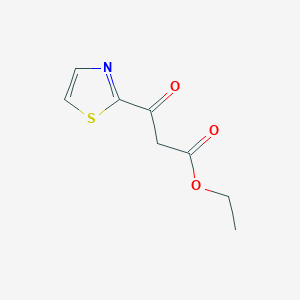
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride](/img/structure/B1344604.png)
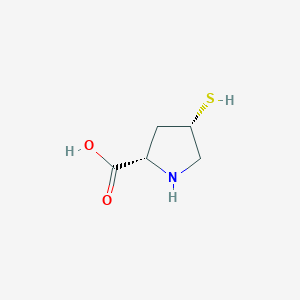
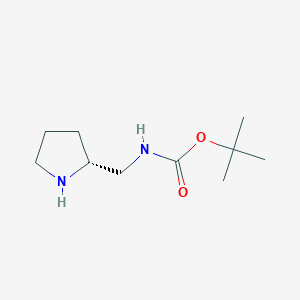
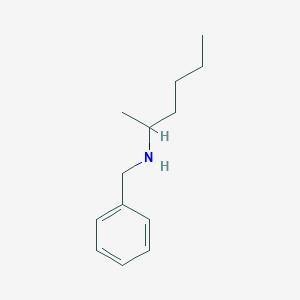
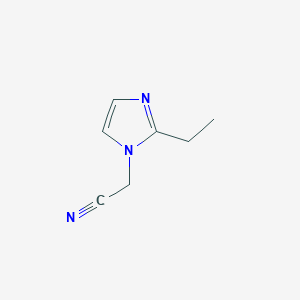
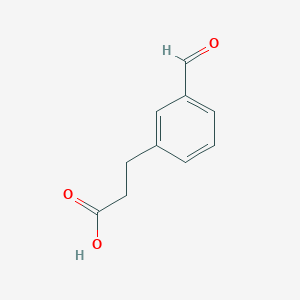
![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)
